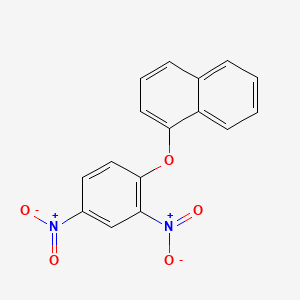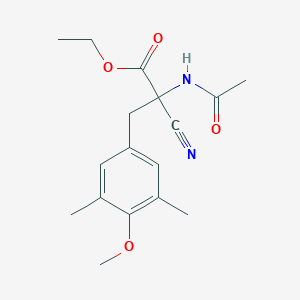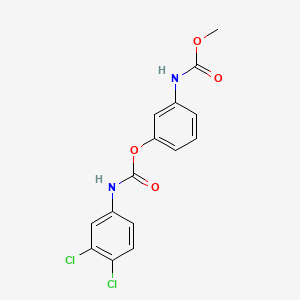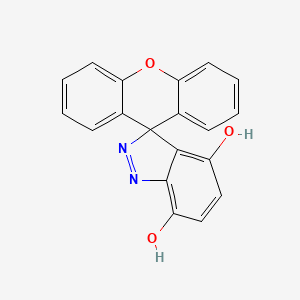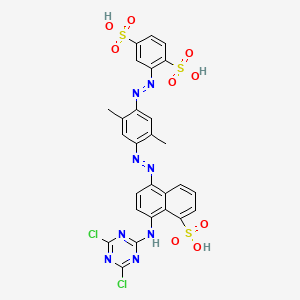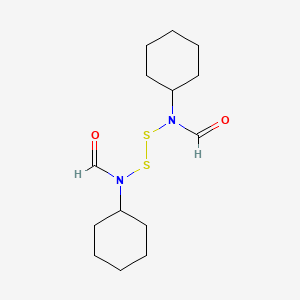
Formamide, N, (N'-dithiobis(N-cyclohexyl-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Formamide, N, (N’-dithiobis(N-cyclohexyl-): is a chemical compound with the molecular formula C14H24N2O2S2 It is a derivative of formamide, where two cyclohexyl groups are attached to the nitrogen atoms, and the sulfur atoms form a disulfide bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of Formamide, N, (N’-dithiobis(N-cyclohexyl-) involves the reaction of N-cyclohexylformamide with sulfur monochloride in the presence of an organic hydrogen chloride acceptor. The reaction is carried out at temperatures ranging from -10°C to +50°C . The resulting product, N,N’-di(cyclohexyl)-N,N’-dithiobis(formamide), can further react with sulfuryl chloride or chlorine to form N-chlorothio-N-cyclohexyl-formamide .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of efficient catalysts and controlled reaction environments are crucial for industrial synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: Formamide, N, (N’-dithiobis(N-cyclohexyl-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can break the disulfide bridge, leading to the formation of thiols.
Substitution: The compound can undergo substitution reactions where the cyclohexyl groups or the formamide moiety are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Formamide, N, (N’-dithiobis(N-cyclohexyl-) is used as a reagent in organic synthesis. It is involved in the synthesis of various heterocyclic compounds and serves as a building block for more complex molecules .
Biology: In biological research, this compound is studied for its potential interactions with enzymes and proteins. It has been shown to bind to the complex of horse liver alcohol dehydrogenase with NADH, mimicking the Michaelis complex for aldehyde reduction .
Medicine: The compound’s unique structure and reactivity make it a candidate for drug development. It is explored for its potential therapeutic applications, including as an enzyme inhibitor or a precursor for bioactive molecules.
Industry: In the industrial sector, Formamide, N, (N’-dithiobis(N-cyclohexyl-) is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.
Wirkmechanismus
The mechanism by which Formamide, N, (N’-dithiobis(N-cyclohexyl-) exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The disulfide bridge in the compound can undergo redox reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate enzyme activity or disrupt protein function, contributing to the compound’s biological effects .
Vergleich Mit ähnlichen Verbindungen
N-Cyclohexylformamide: A simpler derivative of formamide with a single cyclohexyl group.
N,N’-Di(cyclohexyl)formamide: A related compound with two cyclohexyl groups but without the disulfide bridge.
N-Methylformamide: Another formamide derivative with a methyl group instead of cyclohexyl.
Uniqueness: Formamide, N, (N’-dithiobis(N-cyclohexyl-) is unique due to its disulfide bridge, which imparts distinct chemical and biological properties. This structural feature allows the compound to participate in redox reactions and form reactive intermediates, making it valuable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
59226-72-1 |
|---|---|
Molekularformel |
C14H24N2O2S2 |
Molekulargewicht |
316.5 g/mol |
IUPAC-Name |
N-cyclohexyl-N-[[cyclohexyl(formyl)amino]disulfanyl]formamide |
InChI |
InChI=1S/C14H24N2O2S2/c17-11-15(13-7-3-1-4-8-13)19-20-16(12-18)14-9-5-2-6-10-14/h11-14H,1-10H2 |
InChI-Schlüssel |
ONLWVPBLICTBGL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)N(C=O)SSN(C=O)C2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



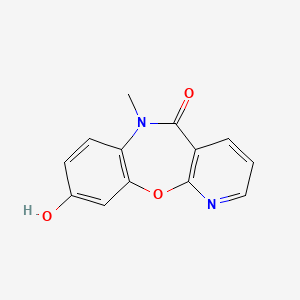
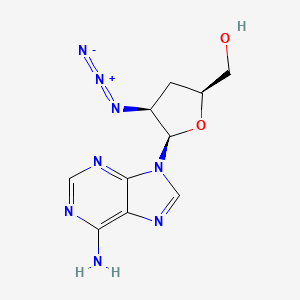
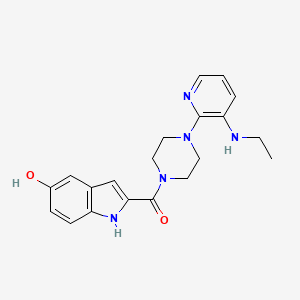
![5,11-bis[2-(diethylamino)ethoxy]-6,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-8-one](/img/structure/B12794320.png)
